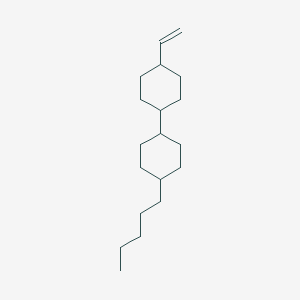

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Overview

Description

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, such as trans-1,4-cyclohexanedimethanol, has been extensively studied to understand their conformational space and polymorphism. The study on trans-1,4-cyclohexanedimethanol revealed that the bi-equatorial conformers are more stable than the bi-axial ones, and the hydroxymethyl substituents prefer gauche/anti or gauche+/gauche− conformations. This stability is influenced by the nature of intermolecular hydrogen bonding networks, which was confirmed through a combination of techniques including DSC, PLTM, and XRD .

Synthesis Analysis

A highly active Cu-catalytic system using cis-1,2-cyclohexanediol as a ligand has been developed for the synthesis of various sulfides, including aryl, heteroaryl, and vinyl sulfides. This system is noted for its mild reaction conditions and high functional group tolerance, which could potentially be applied to the synthesis of derivatives of cyclohexane such as "(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)" .

Chemical Reactions Analysis

The thermal degradation of 1,4-polybutadienes, which can be related to the behavior of cyclohexane derivatives under thermal stress, shows that the cis/trans ratio significantly affects the volatile products formed. For instance, with an increase in trans content, the production of 4-vinyl-1-cyclohexene decreases, while cyclopentene and 1,3-cyclohexadiene increase. This indicates that the molecular structure, particularly the cis/trans configuration, plays a crucial role in the chemical reactions and degradation pathways of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can be inferred from studies on similar compounds. For example, the crystal and molecular structures of trans, trans-4'-alkylbicyclohexyl-4-carbonitriles show that the cyclohexyl rings adopt a chair conformation and the alkyl groups a trans-conformation. These compounds exhibit liquid crystalline phases at higher temperatures, which suggests that "(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)" may also display similar phase behavior .

Scientific Research Applications

Liquid Crystals and Materials Science

- The compound has been investigated for its potential as a diluent in medium birefringence liquid crystal mixtures. Studies have shown that derivatives like 3HEHV and 3HB2V, which have structural similarities to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), can reduce crystallization temperatures and viscosities when doped with medium birefringence mixtures. The structural characteristics of these compounds correlate with the properties of the mixtures, indicating their potential in materials science, especially in liquid crystal technology (Weng et al., 2018).

Polymer Science

- The compound is relevant in the study of polymers. For instance, the influence of cis/trans ratios in similar compounds like 1,4-polybutadienes has been examined in the context of thermal degradation and the formation of volatile products. Such studies are pivotal for understanding the behavior of polymers under various conditions and can guide the development of new materials with desired properties (Tamura & Gillham, 1978).

- Additionally, cationic polymerization studies of isomers of compounds like 1,3-pentadiene, which share structural features with (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), help in understanding the microstructure of polymer chains. Such research contributes to the field of polymer chemistry, particularly in synthesizing polymers with specific properties (Vautrin-Ul et al., 1997).

Molecular Recognition and Chemistry

- In molecular recognition studies, compounds structurally related to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) have been used to investigate hydrogen-bonding interactions. The findings from these studies are significant for understanding molecular recognition processes, which are fundamental in biological systems and the development of sensors and catalysts (Kikuchi et al., 1991).

Organic Synthesis and Catalysis

- Research has also explored the catalytic systems involving cyclohexanediol derivatives, noting their efficiency in cross-coupling reactions. This research is crucial in organic synthesis, particularly in developing new methods for creating compounds with biological and industrial significance (Kabir et al., 2010).

properties

IUPAC Name |

1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEUVXQGVOQDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010227 | |

| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) | |

CAS RN |

129738-34-7 | |

| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)